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Compound of Interest

Compound Name: Amphocil

cat. No.: B1664940

An In-depth Technical Guide to the History and Development of Amphocil (Amphotericin B
Cholesteryl Sulfate Complex)

Introduction

Amphotericin B, a polyene macrolide antibiotic, has been a cornerstone in the treatment of
systemic fungal infections for decades. Its broad spectrum of activity and fungicidal nature
make it a potent therapeutic agent. However, the clinical utility of its conventional formulation,
amphotericin B deoxycholate (DAmB), is significantly hampered by dose-limiting toxicities,
most notably nephrotoxicity and infusion-related reactions.[1][2][3] This prompted the
development of lipid-based formulations to improve the safety profile of amphotericin B while
maintaining its antifungal efficacy.[4][5] Amphocil, also known as Amphotericin B Colloidal
Dispersion (ABCD), is one such second-generation lipid formulation, developed as a discoidal
complex of amphotericin B and cholesteryl sulfate.[6][7] This guide provides a comprehensive
technical overview of the history, development, mechanism of action, and key experimental
data related to Amphocil.

History and Development

The journey of Amphocil began with the need for a less toxic alternative to conventional
amphotericin B. Research focused on associating the amphotericin B molecule with lipids to
alter its pharmacokinetic properties and reduce its interaction with mammalian cell membranes,
thereby decreasing toxicity.[5]

e 1955: Amphotericin B was first isolated from Streptomyces nodosus.[8]

© 2025 BenchChem. All rights reserved. 1/15 Tech Support


https://www.benchchem.com/product/b1664940?utm_src=pdf-interest
https://www.benchchem.com/product/b1664940?utm_src=pdf-body
https://pmc.ncbi.nlm.nih.gov/articles/PMC4856207/
https://www.ncbi.nlm.nih.gov/books/NBK482327/
https://pubmed.ncbi.nlm.nih.gov/19836985/
https://www.researchgate.net/publication/290143850_History_of_Antifungals
https://pmc.ncbi.nlm.nih.gov/articles/PMC7954977/
https://www.benchchem.com/product/b1664940?utm_src=pdf-body
https://pmc.ncbi.nlm.nih.gov/articles/PMC353056/
https://www.tandfonline.com/doi/abs/10.3109/08982109309150731
https://www.benchchem.com/product/b1664940?utm_src=pdf-body
https://www.benchchem.com/product/b1664940?utm_src=pdf-body
https://pmc.ncbi.nlm.nih.gov/articles/PMC7954977/
https://en.wikipedia.org/wiki/Amphotericin_B
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1664940?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Foundational & Exploratory

Check Availability & Pricing

o Late 1950s: The conventional formulation with deoxycholate (Fungizone®) was developed
and became the standard of care for invasive fungal infections.[5]

e 1980s-1990s: The significant toxicities of DAmMB spurred the development of lipid-based
formulations.

e 1993: Amphocil received its first approval, marking a significant step towards safer
amphotericin B therapy.[9]

» Post-Approval: Further clinical studies were conducted to evaluate its efficacy and safety in
various patient populations, including those with invasive fungal infections who were
refractory to or intolerant of conventional therapy.[10]

The core rationale for Amphocil's development is illustrated below.
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Caption: Rationale for the development of lipid-based amphotericin B formulations.

Chemical Composition and Physicochemical
Properties

Amphocil is a sterile, pyrogen-free lyophilized product for intravenous administration. It is an
equimolar complex of amphotericin B and cholesteryl sulfate.[11] Upon reconstitution, it forms a
colloidal dispersion of microscopic, uniform, disc-shaped particles with a mean hydrodynamic
diameter of approximately 115 nm.[7][12]

Table 1: Physicochemical Properties of Amphocil

Property Description Reference
Active Ingredient Amphotericin B [11]
o Cholesteryl Sulfate (Sodium
Lipid Component salt) [7][11]
a

) Amphotericin B : Cholesteryl
Molar Ratio [71[12]
Sulfate (1:1)

Uniform, disc-shaped,

Structure thermodynamically stable [71[12]
complexes
Mean Diameter ~115 nm [71[12]

Mechanism of Action

The antifungal activity of Amphocil is derived from its active component, amphotericin B. The
lipid formulation primarily serves to reduce toxicity by altering the drug's distribution.

e Binding to Ergosterol: Amphotericin B binds with high affinity to ergosterol, the primary sterol
in the fungal cell membrane.[1][13]

e Pore Formation: This binding disrupts the membrane, forming transmembrane channels or
pores.[13][14]
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e lon Leakage: These pores increase membrane permeability, allowing the leakage of
essential intracellular components, particularly monovalent ions like potassium.[1][13]

o Fungal Cell Death: The loss of ionic gradients and essential molecules leads to fungal cell
death.[13][14]

The cholesteryl sulfate complex in Amphocil is thought to reduce toxicity by minimizing the
binding of amphotericin B to cholesterol in mammalian cell membranes, for which it has a lower
affinity.[1] The lipid formulation is preferentially taken up by the reticuloendothelial system,
leading to higher concentrations in tissues like the liver and spleen and lower concentrations in
the kidneys, the primary site of toxicity.[7]
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Caption: Mechanism of action of Amphotericin B and the role of the lipid formulation.

Pharmacokinetics

The pharmacokinetic profile of Amphocil differs significantly from that of conventional
amphotericin B, which accounts for its improved safety.

Table 2: Comparative Pharmacokinetics of Amphocil vs. DAmB
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Conventional

Parameter Amphocil (ABCD) Amphotericin B Reference
(DAmB)
Peak Serum Conc. )
Lower Higher [71[11]
(Cmax)
Area Under Curve o o
Similar Similar [11]
(AUC)
Volume of Distribution  Higher (reflects tissue
Lower [15]
(vd) uptake)
Plasma Clearance More rapid Slower [16]
_ _ ~24 hours, then ~15
Terminal Half-life Longer / Prolonged [71[11][17]
days
) S Predominantly in the Higher concentrations
Tissue Distribution [71[15]

liver

in the kidney

Efficacy Data

Preclinical Efficacy

Animal models of systemic fungal infections have been crucial in establishing the efficacy of

Amphocil. These studies indicated a better therapeutic ratio for Amphocil compared to

DAMB.[11]

Table 3: Summary of Preclinical Efficacy in Murine Aspergillosis Model
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Treatment Group Survival Rate (High  Survival Rate (Low
Reference
(Dose) Inoculum) Inoculum)
No Treatment ~9% (1/11 died) 50% [6]
DAmMB (0.8 mg/kg) 100% Not specified [6]

. . ~80% (Significant
Amphocil (0.8 mg/kg) Not specified ) [6]
prolongation)

Amphocil (4 mg/kg) ~70% Not specified [6]
] ~90% (Significant ~90% (Significant
Amphocil (8 mg/kg) _ _ [6]
prolongation) prolongation)

Note: In these studies, while survival was prolonged, no formulation effected a complete cure in
all animals. Efficacy varied with the severity of the infection.[6]

Clinical Efficacy

Clinical trials have demonstrated Amphocil's efficacy against a range of invasive fungal
infections in patients who failed or were intolerant to conventional therapy.

Table 4: Clinical Efficacy of Amphocil in a Phase | Study

. Complete or Partial
Infection Type Reference
Response Rate

All Infections 52% [18]

Fungemia 53% (Complete responses) [18]
) 52% (Complete or partial

Pneumonia [18]

responses)

Note: This study involved 75 marrow transplant patients with invasive fungal infections,
primarily from Aspergillus or Candida species.[18]

Safety and Tolerability
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While developed to be safer than DAmB, Amphocil is associated with a distinct side-effect

profile. It demonstrates significantly less nephrotoxicity but is noted for a high rate of infusion-

related side effects.[11][19][20]

Table 5: Adverse Events Associated with Amphocil

Adverse Event Incidence/Notes Reference
Infusion-Related Reactions
) 94% (15/16 patients in one
Chills [19]
study)
Occurred with chills in 14/16
Fever ] [19]
patients
Hypotension 25% (4/16 patients) [19]
Tachycardia 44% (7/16 patients) [19]
Nausea/Vomiting 31% (5/16 patients) [19]
Dyspnoea 19% (3/16 patients) [19]
Significantly better tolerated
and less nephrotoxic than
Renal Toxicity DAmB. No appreciable renal [16][18][21]
toxicity was observed at any
dose level in a Phase | study.
Anemia Common [11]

Note: Due to severe infusion-related side effects, one clinical trial evaluating Amphocil for

prophylaxis in neutropenic patients was terminated prematurely.[19]

Experimental Protocols
Preparation of Lipid-Based Formulations (General

Method)
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The thin-film hydration method is a common technique for preparing liposomes and lipid-based
drug formulations.[22][23][24]

 Lipid Dissolution: The lipid components (e.g., cholesteryl sulfate) and the active
pharmaceutical ingredient (e.g., amphotericin B) are dissolved in a suitable organic solvent
or solvent mixture (e.g., chloroform:methanol).[22][24]

o Film Formation: The organic solvent is evaporated under reduced pressure using a rotary
evaporator. This process leaves a thin, uniform lipid film on the inner surface of the flask.[22]
[24]

o Hydration: The lipid film is hydrated with an aqueous buffer (e.g., HEPES buffer). The
mixture is agitated, causing the lipid film to swell and form multilamellar vesicles (MLVs).[22]
[24]

» Sizing (Optional): To achieve a uniform particle size, the liposomal dispersion can be
subjected to sonication or extrusion through polycarbonate membranes with a defined pore
size (e.g., 100 nm).[22][23]
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Caption: Generalized workflow for the thin-film hydration method of liposome preparation.
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In Vitro Antifungal Susceptibility Testing (Broth
Microdilution)

The Clinical and Laboratory Standards Institute (CLSI) provides standardized methods for
antifungal susceptibility testing. The broth microdilution method is commonly used.[25][26][27]

¢ Inoculum Preparation: A standardized suspension of the fungal isolate (e.g., Candida
albicans) is prepared in a suitable broth medium (e.g., RPMI 1640) to a specific cell density
(e.g., 0.5x10%to 2.5 x 103 cells/mL).[28]

e Drug Dilution: Serial two-fold dilutions of the antifungal agent (Amphocil) are prepared in a
96-well microtiter plate.

« Inoculation: Each well containing the drug dilution is inoculated with the fungal suspension.
Control wells (drug-free and inoculum-free) are included.

 Incubation: The microtiter plate is incubated at 35°C for a specified period (e.g., 24-48
hours).[28]

e Endpoint Determination: The Minimum Inhibitory Concentration (MIC) is determined. This is
the lowest concentration of the drug that prevents visible growth of the fungus. The endpoint
can be read visually or spectrophotometrically.[28]

In Vivo Efficacy Model (Systemic Murine Aspergillosis)

Animal models are essential for evaluating the in vivo performance of new antifungal
formulations.[29][30]

e Immunosuppression: Mice (e.g., CD-1 strain) are rendered neutropenic using agents like
cyclophosphamide to make them susceptible to fungal infection.[31]

« Infection: A suspension of Aspergillus fumigatus conidia is injected intravenously to establish
a systemic infection.[6]

o Treatment Initiation: Therapy begins at a set time post-infection (e.g., 24 hours).[6]
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» Drug Administration: Groups of mice receive different treatments: a vehicle control,
conventional amphotericin B, or various doses of Amphocil (e.g., 0.8, 4, 8 mg/kg). The drug
is administered intravenously.[6]

e Monitoring and Endpoints: The primary endpoint is survival, with deaths tallied daily for a set
period (e.g., 9 days). Secondary endpoints can include determining the fungal burden (CFU)
in target organs (e.g., kidneys, brain) of surviving animals.[6][32]
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Caption: Experimental workflow for an in vivo murine model of systemic aspergillosis.
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Conclusion

Amphocil (Amphotericin B Colloidal Dispersion) represents a significant milestone in the
evolution of antifungal therapy. Developed as a 1:1 molar complex of amphotericin B and
cholesteryl sulfate, its primary innovation was the creation of a lipid-based formulation that
alters the drug's pharmacokinetic profile to reduce the severe nephrotoxicity associated with
conventional amphotericin B. While it successfully lowered renal toxicity, clinical use revealed a
high incidence of infusion-related side effects. Preclinical and clinical studies have confirmed its
efficacy against a broad range of invasive fungal infections. The development of Amphocil
paved the way for other lipid formulations and underscored the principle that modifying a drug's
delivery system can fundamentally improve its therapeutic index, a concept that continues to
drive innovation in drug development.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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